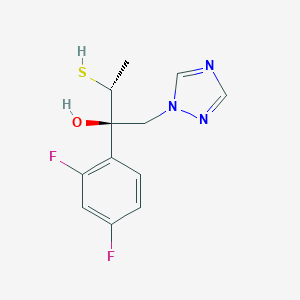

2-氨基-5-碘-3-硝基吡啶

描述

Crystal Structure of 2-Amino-5-Nitropyridinium Dihydrogenphosphate Monophosphoric Acid

The study presented in paper focuses on the chemical preparation and structural characterization of 2-amino-5-nitropyridinium dihydrogenphosphate monophosphoric acid. The crystal structure is monoclinic with specific dimensions and angles detailed in the paper. The arrangement consists of inorganic layers of H5P2O8 units and organic chains of chromophores. The study emphasizes the role of hydrogen bonds in maintaining the structure and discusses the influence of polyanion charge on the symmetry of the cationic packing.

Quantum Chemical Studies and Spectroscopic Investigations

Paper conducts quantum chemical calculations and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine. The study uses density functional theory to optimize the geometry and analyze vibrational frequencies. The research includes a comparison of computed and experimental spectra, assignments of vibrational modes, and analysis of intramolecular charge transfer and hyperconjugative interactions. The paper also explores the electronic properties and electron density distribution of the compound.

Crystal Engineering of Noncentrosymmetric Structures

The research in paper designs new noncentrosymmetric crystals incorporating 2-amino-5-nitropyridine chromophores. The study follows a strategy that associates the 2-amino-5-nitropyridinium cation with a counteranion capable of forming noncentrosymmetric structures. The paper confirms the strategy's validity through the crystal structures of 2-amino-5-nitropyridinium dichloroacetate and a cocrystal with chloroacetic acid, discussing the packings in terms of steric hindrance and hydrogen bonds.

Novel Charge Transfer Supramolecular Assemblies

In paper , novel compounds with 2-amino-5-nitropyridine and Keggin polyoxoanions are synthesized. The compounds vary in stoichiometric ratios, charge transfer properties, and thermal stability. The study characterizes the compounds using spectroscopic and analytical techniques and presents the single crystal X-ray diffraction structure of one of the compounds, highlighting the assembly of water solvent molecules and organic chromophores.

Molecular and Crystal Structures, Vibrational Studies, and Quantum Chemical Calculations

Paper determines the crystal structures of nitroderivatives of 2-amino-4-methylpyridine. The structures are stabilized by hydrogen bonds and exhibit a layered arrangement. The study compares molecular structures obtained from DFT calculations with X-ray studies and analyzes the IR and Raman spectra.

Structural and Vibrational Investigation of 2-Amino-4-Nitropyridine Crystal

The X-ray structure of 2-amino-4-nitropyridine is determined in paper . The crystal is monoclinic and consists of layers joined by hydrogen bonds, forming centrosymmetric dimers. The study discusses the IR and Raman spectra and the behavior of N-H stretching vibrations in relation to the crystal structure.

Homoleptic and Heteroleptic Iron(II) and Ruthenium(II) Complexes

Paper prepares novel nitro- and amino-terpyridines and uses them to synthesize ruthenium(II) and iron(II) complexes. The study investigates the chemical and electrochemical properties of these complexes and reports the synthesis and properties of a heteroleptic iron(II) complex.

Quantum Mechanical, Spectroscopic, and Docking Studies

Experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine are presented in paper . The study includes vibrational frequency analysis, molecular geometry optimization, and quantum chemical calculations. It also examines the compound's NLO behavior, thermodynamic properties, and docking studies with a protein exhibiting dihydrofolate synthase inhibitor properties.

Structural Evidence in 2-Amino-5-Nitropyridinium Halides

Paper synthesizes 2-amino-5-nitropyridinium halides and determines their crystal structures. The acentric phases reveal networks of non-linear chromophores arranged in herringbone motifs. The study compares the second-harmonic generation responses of these compounds with other molecular compounds.

Synthesis of 2-Amino-3-Nitropyridine-6-Methoxy

The synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine is described in paper . The process involves substitution, nitration, ammoniation, and oxidation, with the final product's structure confirmed by IR and 1HNMR spectroscopy.

科学研究应用

氮杂吲哚化学中的起始物

“2-氨基-5-碘-3-硝基吡啶” 是氮杂吲哚化学中的一种有用起始物 . 氮杂吲哚是一类有机化合物,广泛用于合成各种药物和生物活性化合物。

依巴他丁类似物的合成

该化合物用于合成二取代吡啶基氮杂双环庚烷作为依巴他丁类似物 . 依巴他丁是一种从毒箭蛙皮肤中提取的强效止痛化合物。 这些类似物通过体外和体内大鼠实验评价其对烟碱型乙酰胆碱受体的亲和力和镇痛特性 .

脱岩藻糖吉沃卡辛M的合成

“2-氨基-5-碘-3-硝基吡啶” 已用于脱岩藻糖吉沃卡辛M的简明三组分合成 . 脱岩藻糖吉沃卡辛M是一种抗生素,具有抗肿瘤活性。

光学研究

该化合物已用于光学研究 . 材料的光学特性在光电子学和光子学等领域很重要。

晶体生长和结构

“2-氨基-5-碘-3-硝基吡啶” 已用于与晶体生长和结构相关的研究 . 了解化合物的晶体结构在材料科学和固态物理学等领域至关重要。

非线性光学研究

该化合物已用于非线性光学研究 . 非线性光学是描述光在非线性介质中行为的光学分支,即极化密度P对光的电场E非线性响应的介质。

作用机制

Target of Action

It is used in the synthetic preparation of disubstituted pyridinyl azabicyclo heptanes as epibatidine analogs . These analogs are evaluated for their affinity for nicotinic acetylcholine receptors , which play a crucial role in the nervous system by controlling the flow of ions across the cell membranes.

Mode of Action

It is known that the compound is involved in the synthesis of epibatidine analogs . These analogs interact with nicotinic acetylcholine receptors, potentially causing changes in ion flow across cell membranes .

Biochemical Pathways

Given its role in the synthesis of epibatidine analogs , it may indirectly influence pathways involving nicotinic acetylcholine receptors.

Result of Action

Its role in the synthesis of epibatidine analogs suggests it may have indirect effects on cellular processes involving nicotinic acetylcholine receptors .

Action Environment

It is known that the compound should be stored in suitable, closed containers .

属性

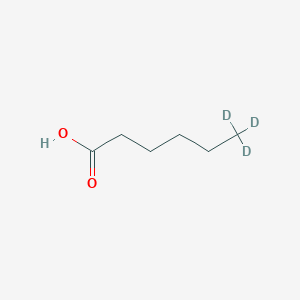

IUPAC Name |

5-iodo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJUWRHSXKZSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391991 | |

| Record name | 2-Amino-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25391-57-5 | |

| Record name | 5-Iodo-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-iodo-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。